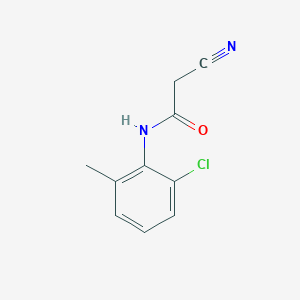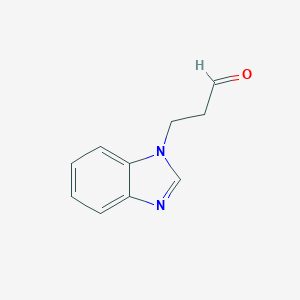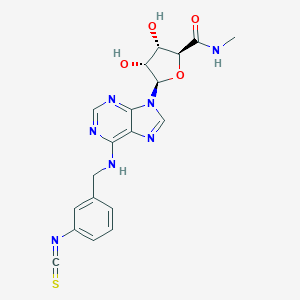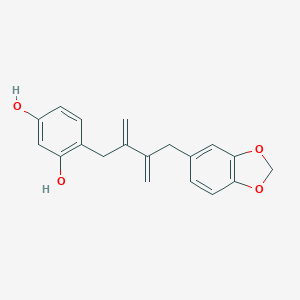
Anolignan A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anolignan A is a chemical compound that is a type of lignan . It is also known as 2-(2’,4’-dihydroxybenzyl)-3-(3’‘,4’'-methylenedioxybenzyl)-1,3-butadiene . It is found in the plant species Anogeissus acuminata and Terminalia phillyreifolia .
Synthesis Analysis
The synthesis of Anolignan A has been achieved in eight steps with an overall yield of 30% from piperonal . The key step involves the TiCl4-mediated addition of a 1-trimethylsilyl-2,3-butadiene to an aldehyde . Another method involves the use of ruthenium carbene complex for enyne metathesis .Molecular Structure Analysis
Anolignan A consists of buta-1,3-diene substituted by a 2,4-dihydroxybenzyl group at position 2 and a 1,3-benzodioxol-5-ylmethyl group at position 3 . Its chemical formula is C19H18O4 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-Inflammatory Activities
Anolignan A and its variants, like Anolignan B, have been studied for their antibacterial and anti-inflammatory properties. Anolignan B, isolated from the roots of Terminalia sericea, showed significant activity against both Gram-positive and Gram-negative bacteria. Additionally, it displayed anti-inflammatory effects through its action on cyclooxygenase enzymes (COX-1 and COX-2) and demonstrated no mutagenic effects in the Ames test (Eldeen, Elgorashi, Mulholland, & van Staden, 2006).
Synthesis Techniques
The synthesis of Anolignan A and B using ruthenium-catalyzed cross-enyne metathesis represents a significant development in the field. This method, involving the integration of methylene parts of ethylene into an alkyne using Grubbs' catalyst, has been pivotal in the construction of the 1,3-diene moieties of these natural products (Mori, Tonogaki, & Nishiguchi, 2002).
Potential in Cancer Therapy
A study focusing on breast cancer explored the effectiveness of bioactive compounds from Terminalia bellerica, including Anolignan B, as potential inhibitors of estrogen receptor alpha (ER-α). Anolignan B demonstrated the highest docking score towards ER-α, suggesting its potential as a selective inhibitor and its relevance in the search for drugs against breast cancer (Chakrabarty, 2017).
Metabolic and Health Implications
Lignans, including anolignans, have been recognized for their health implications due to their presence in various foods and their metabolism into enterolignans. Research indicates that these compounds may play a role in reducing risks of cancers like breast, colon, and prostate cancer. Their mechanisms are linked to hormonal metabolism, anti-oxidation, and gene suppression (Landete, 2012).
Zukünftige Richtungen
The future research directions for Anolignan A could include further investigation into its antiviral properties, particularly its anti-HIV activity . Additionally, more research is needed to fully understand its mechanism of action . Further studies could also explore its potential uses in the treatment of other diseases.
Eigenschaften
CAS-Nummer |
158081-97-1 |
|---|---|
Produktname |
Anolignan A |
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-12(7-14-3-6-18-19(9-14)23-11-22-18)13(2)8-15-4-5-16(20)10-17(15)21/h3-6,9-10,20-21H,1-2,7-8,11H2 |
InChI-Schlüssel |
HFSAUGRJONZEDN-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |
Kanonische SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |
Andere CAS-Nummern |
158081-97-1 |
Synonyme |
2-(2',4'-dihydroxybenzyl)-3-(3'',4''-methylenedioxybenzyl)-1,3-butadiene anolignan A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



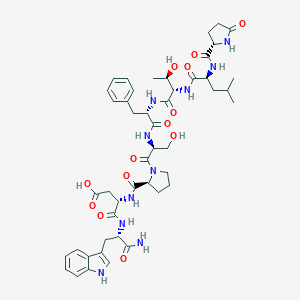
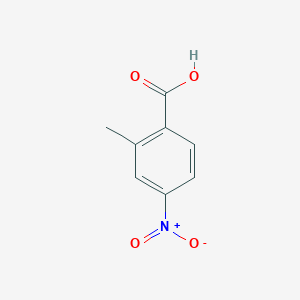
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
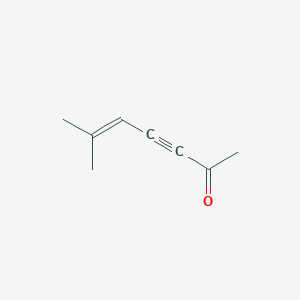
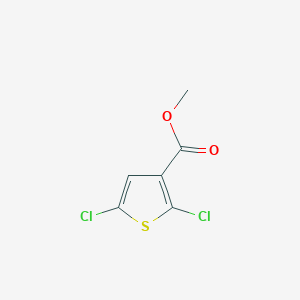
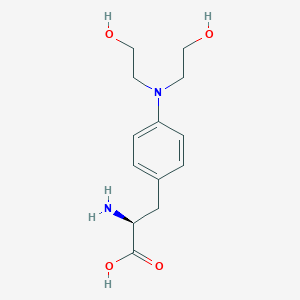
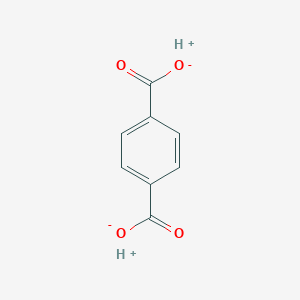
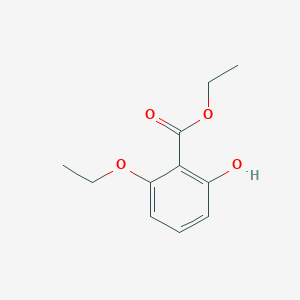
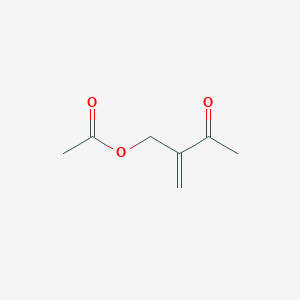
![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)
